molecular formula C21H22N4O8 B1142681 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide CAS No. 245500-97-4

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide

Cat. No.: B1142681
CAS No.: 245500-97-4
M. Wt: 458.4 g/mol
InChI Key: IVZWGLRSSHUFTI-WCYOCWRHSA-N
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Description

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is formed through the glucuronidation of 8-Hydroxy Nevirapine, which is a phase II metabolic reaction. The glucuronide conjugate is more water-soluble, facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of 8-Hydroxy Nevirapine. This process can be carried out using UDP-glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. Alternatively, chemical synthesis methods can be scaled up to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off, regenerating 8-Hydroxy Nevirapine. This reaction can occur under acidic or enzymatic conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is 8-Hydroxy Nevirapine .

Comparison with Similar Compounds

Similar Compounds

    Nevirapine: The parent compound, used as an antiretroviral drug.

    8-Hydroxy Nevirapine: The hydroxylated metabolite of Nevirapine.

    Nevirapine Glucuronide: Another glucuronide conjugate of Nevirapine.

Uniqueness

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is unique due to its specific glucuronidation at the 8-hydroxy position, which distinguishes it from other Nevirapine metabolites. This specific modification impacts its solubility, excretion, and overall pharmacokinetic profile.

Properties

CAS No.

245500-97-4

Molecular Formula

C21H22N4O8

Molecular Weight

458.4 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-13-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22N4O8/c1-8-4-5-22-18-12(8)24-19(29)11-6-10(7-23-17(11)25(18)9-2-3-9)32-21-15(28)13(26)14(27)16(33-21)20(30)31/h4-7,9,13-16,21,26-28H,2-3H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m1/s1

InChI Key

IVZWGLRSSHUFTI-WCYOCWRHSA-N

Isomeric SMILES

CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)C(=O)N2)C5CC5

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)N2)C5CC5

Synonyms

11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-8-yl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

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